molecular formula C7H11Cl2N3O B1424292 2,3-Diaminobenzamide dihydrochloride CAS No. 266993-72-0

2,3-Diaminobenzamide dihydrochloride

Cat. No.: B1424292
CAS No.: 266993-72-0
M. Wt: 224.08 g/mol
InChI Key: QRZIEYWNYLXKSK-UHFFFAOYSA-N
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Description

2,3-Diaminobenzamide dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2(HCl). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis and evaluation of certain pharmaceutical agents, such as poly (ADP-ribose) polymerase-1 inhibitors, which are used as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzamide dihydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3-Diaminobenzamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diaminobenzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as a poly (ADP-ribose) polymerase-1 inhibitor, it interferes with the enzyme’s activity, leading to the inhibition of DNA repair processes in cancer cells. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Comparison with Similar Compounds

Uniqueness: 2,3-Diaminobenzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a poly (ADP-ribose) polymerase-1 inhibitor sets it apart from other similar compounds, making it valuable in anticancer research .

Biological Activity

2,3-Diaminobenzamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzamide, featuring two amino groups at the 2 and 3 positions on the benzene ring. Its chemical formula is C7H10Cl2N4OC_7H_{10}Cl_2N_4O. The presence of these functional groups contributes to its reactivity and biological interactions.

The primary biological activity of this compound is linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair processes, particularly in the context of single-strand breaks. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer Activity PARP inhibition leading to apoptosis
Cytotoxicity Induces cell death in cancer cell lines
Antihypertensive Effects Potential relaxant effects on vascular tissues

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, research indicates that compounds derived from this structure can induce apoptosis as evidenced by increased sub-G1 populations in cell cycle analysis and Annexin V staining assays.

Case Study: Antiproliferative Activity

A notable study evaluated the antiproliferative effects of 2,3-diaminobenzamide derivatives against several human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 1.0 µM, indicating a strong inhibitory effect on cell growth. The mechanism was primarily through the induction of apoptosis .

In Vivo Studies

Research has also explored the in vivo effects of this compound. In animal models, it has shown potential for enhancing wound healing and tissue regeneration through its biological activity on endothelial cells. Studies involving electrical stimulation of endothelial cell-derived extracellular matrices demonstrated that releasates containing bioactive factors could significantly accelerate wound healing processes compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the amino groups or additional functional groups can enhance or reduce its potency as a PARP inhibitor or its cytotoxic effects on cancer cells. This relationship underscores the importance of chemical structure in determining biological efficacy.

Table 2: Structure-Activity Relationships

Compound VariantIC50 (µM)Activity Type
Base Compound 1.0Anticancer
Variant A 0.5Enhanced cytotoxicity
Variant B >10Reduced activity

Properties

IUPAC Name

2,3-diaminobenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIEYWNYLXKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698154
Record name 2,3-Diaminobenzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266993-72-0
Record name 2,3-Diaminobenzamide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diaminobenzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diaminobenzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzamide, 2,3-diamino-, hydrochloride (1:2)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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